![molecular formula C25H18N4O3 B12168457 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B12168457.png)
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. Common reagents used in these steps include acetic anhydride, indole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide exhibit promising anticancer properties. For instance, studies involving dihydroisoindolo[2,1-a]quinolin-11-ones have shown their potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
Another significant application is its antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the indole moiety in the structure is believed to contribute to enhanced antibacterial properties .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, analogs of this compound have been explored as inhibitors of transcription factors such as NF-kB and AP-1, which play crucial roles in inflammation and cancer progression .
Case Study 1: Anticancer Activity
A study investigated a series of dihydroisoindolo derivatives for their anticancer properties. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various analogs were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-3-yl)acetamide: Similar structure with a different position of the indole moiety.
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-5-yl)acetamide: Another positional isomer with potential differences in biological activity.
Uniqueness
The uniqueness of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide lies in its specific structural arrangement, which may confer distinct biological and chemical properties compared to its isomers. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide is a complex organic molecule that belongs to the isoindole and quinazoline derivatives family. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C22H18N4O3, with a molecular weight of approximately 378.4 g/mol. Its structure features multiple functional groups that may contribute to its pharmacological properties. The unique combination of isoindole and quinazoline structures along with an indole moiety enhances its potential selectivity and efficacy.
Anticancer Activity
Compounds with similar structural features have shown significant anticancer activity. For instance, quinazoline derivatives are known to inhibit receptor tyrosine kinases such as EGFR (epidermal growth factor receptor). The mechanism typically involves blocking ATP binding sites and preventing phosphorylation events critical for cancer cell proliferation.
Case Study:
In vitro studies demonstrated that derivatives of quinazoline exhibited cytotoxic effects on various cancer cell lines. For example, a related compound showed an IC50 value of less than 2.5 µM against A549 lung cancer cells, indicating potent antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. Research indicates that certain analogs exhibit low minimum inhibitory concentrations (MIC), demonstrating their potential as antibacterial agents.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | MIC (µg/mL) |
---|---|---|
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Mycobacterium tuberculosis | < 1.0 |
These findings suggest that modifications to the indole or quinazoline moieties can enhance antimicrobial efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases: Compounds targeting tyrosine kinases can disrupt signaling pathways essential for tumor growth.
- Antibacterial Mechanisms: The ability to inhibit biofilm formation in bacteria suggests a multifaceted approach to combating infections.
- Molecular Docking Studies: In silico analyses have indicated strong binding affinities to target proteins involved in cancer and bacterial resistance mechanisms .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the SAR is crucial for optimizing biological activity:
- Substituent Effects: Variations at specific positions on the quinazoline or indole rings significantly influence potency and selectivity.
- Hydrophobic Interactions: The presence of hydrophobic groups enhances binding affinity to protein targets.
Properties
Molecular Formula |
C25H18N4O3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C25H18N4O3/c30-22(27-20-10-5-9-19-17(20)12-13-26-19)14-28-23-15-6-1-2-7-16(15)25(32)29(23)21-11-4-3-8-18(21)24(28)31/h1-13,23,26H,14H2,(H,27,30) |
InChI Key |
GMRDGPOWMOCXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=CC6=C5C=CN6 |
Origin of Product |
United States |
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